Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)

N-methoxy-N-methylpyridine-3-carboxamide structure
95091-91-1 structure
商品名:N-methoxy-N-methylpyridine-3-carboxamide
CAS番号:95091-91-1
MF:C8H10N2O2
メガワット:166.177201747894
MDL:MFCD11847417
CID:1012014
PubChem ID:10558996

N-methoxy-N-methylpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-methoxy-N-methylnicotinamide
    • N-methoxy-N-methylpyridine-3-carboxamide
    • 3-Pyridinecarboxamide, N-methoxy-N-methyl-
    • N - Methoxy - N - Methylpyridine - 3 - carboxaMide
    • N-methyl-N-methoxy-nicotinamide
    • KFEZCMOHRDCFIQ-UHFFFAOYSA-N
    • 6336AC
    • N-Methoxy-N-methyl-3-pyridinecarboxamide
    • N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)
    • F1903-0200
    • SB53967
    • MFCD11847417
    • M3099
    • AKOS008953236
    • DTXCID50392487
    • DTXSID50441666
    • SCHEMBL434252
    • CS-0044200
    • DB-335377
    • EN300-200428
    • VDA09191
    • AS-10408
    • Y10185
    • 95091-91-1
    • SY224287
    • MDL: MFCD11847417
    • インチ: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
    • InChIKey: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(N(C)OC)C1C=CC=NC=1

計算された属性

  • せいみつぶんしりょう: 166.074227566g/mol
  • どういたいしつりょう: 166.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4
  • 疎水性パラメータ計算基準値(XlogP): -0.4

N-methoxy-N-methylpyridine-3-carboxamide セキュリティ情報

N-methoxy-N-methylpyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114840-1g
N-methoxy-N-methylnicotinamide
95091-91-1 97%
1g
¥64.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114840-5g
N-methoxy-N-methylnicotinamide
95091-91-1 97%
5g
¥185.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M3099-5G
N-Methoxy-N-methylnicotinamide
95091-91-1 >96.0%(GC)
5g
¥470.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N41530-250mg
N-methoxy-N-methylnicotinamide
95091-91-1 95%
250mg
¥668.0 2022-04-27
Life Chemicals
F1903-0200-2.5g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1 95%
2.5g
$822.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N41530-5g
N-methoxy-N-methylnicotinamide
95091-91-1 95%
5g
¥2168.0 2022-04-27
abcr
AB420756-1 g
N-Methoxy-N-methylpyridine-3-carboxamide, 95%; .
95091-91-1 95%
1g
€78.90 2023-04-24
Life Chemicals
F1903-0200-1g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1 95%
1g
$411.0 2023-09-07
TRC
B427480-250mg
N-methoxy-N-methylnicotinamide
95091-91-1
250mg
$ 185.00 2022-06-07
Enamine
EN300-200428-2.5g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1
2.5g
$949.0 2023-09-16

N-methoxy-N-methylpyridine-3-carboxamide 合成方法

合成方法 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  0 °C
1.3 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Facile one-pot synthesis of weinreb amides from carboxylic acids with POCL3
Lakkakula, Ravi; Roy, Arnab; Mukkanti, Khagga; Narender, Mendu, World Journal of Pharmaceutical Research, 2019, 8, 824-835

合成方法 2

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
リファレンス
A CO2-Catalyzed Transamidation Reaction
Yang, Yang ; Liu, Jian; Kamounah, Fadhil S.; Ciancaleoni, Gianluca ; Lee, Ji-Woong, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Solvents: Dichloromethane
リファレンス
Synthesis of nornicotine, nicotine and other functionalized derivatives using solid-supported reagents and scavengers
Baxendale, Ian R.; Brusotti, Gloria; Matsuoka, Masato; Ley, Steven V., Journal of the Chemical Society, 2002, (2), 143-154

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 3 bar, 105 °C
リファレンス
An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling
Thanh Dang, Tuan; Chen, Anqi; Majeed Seayad, Abdul, RSC Advances, 2014, 4(57), 30019-30027

合成方法 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  1 h, 90 °C
リファレンス
One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal Heating
Baburajan, Poongavanam; Elango, Kuppanagounder P., Synthetic Communications, 2015, 45(4), 531-538

合成方法 6

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Divergent stereochemical outcomes in the insertion of donor/donor carbenes into the C-H bonds of stereogenic centers
Dishman, Sarah N.; Laconsay, Croix J.; Fettinger, James C.; Tantillo, Dean J.; Shaw, Jared T., Chemical Science, 2022, 13(4), 1030-1036

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  75 h, rt
リファレンス
Discovery of CYT997: a structurally novel orally active microtubule targeting agent
Burns, Christopher J.; Harte, Michael F.; Bu, Xianyong; Fantino, Emmanuelle; Joffe, Max; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642

合成方法 8

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  20 min, 120 °C
リファレンス
Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced Condition
Ningegowda, Raghu; Bhaskaran, Savitha; Sajith, Ayyiliath M.; Aswathanarayanappa, Chandrashekar; Padusha, M. Syed Ali; et al, Australian Journal of Chemistry, 2017, 70(1), 44-51

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes
Bergstrom, Benjamin D.; Toth-Williams, Garrett; Lo, Anna ; Toman, Jeffrey W.; Fettinger, James. C. ; et al, Journal of Organic Chemistry, 2022, 87(18), 12175-12181

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Triphosgene Solvents: Dichloromethane ;  0 °C; rt
リファレンス
Direct synthesis of Weinreb amides from carboxylic acids using triphosgene
Han, Ki-Jong; Kim, Misoo, Letters in Organic Chemistry, 2007, 4(1), 20-22

合成方法 11

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  18 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Synthesis and antiproliferative activity of pyridinylcarbonylpyrimidines against melanoma cell line
Ahn, Hyemi; Lee, Jun A.; Kim, Hwan; Oh, Chang-Hyun; Lee, So Ha; et al, Bulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214

合成方法 12

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, rt
リファレンス
Preparation of heterocyclic compounds with affinity to muscarinic receptors
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Water
リファレンス
Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease
Keenan, Martine; Abbott, Michael J.; Alexander, Paul W.; Armstrong, Tanya; Best, Wayne M.; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4189-4204

合成方法 14

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  1 h, 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
リファレンス
Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates
O'Brien, Luke; Argent, Stephen P. ; Ermanis, Kristaps ; Lam, Hon Wai, Angewandte Chemie, 2022, 61(22),

合成方法 15

はんのうじょうけん
1.1 Reagents: Oxalyl chloride ,  Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ;  rt
1.3 Solvents: Dichloromethane ;  rt
リファレンス
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent
M, Shekharappa; Kumar L, Roopesh; Sureshbabu, Vommina V., Synthetic Communications, 2019, 49(6), 790-798

合成方法 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenes
Nickerson, Leslie A.; Bergstrom, Benjamin D.; Gao, Mingchun; Shiue, Yuan-Shin; Laconsay, Croix J.; et al, Chemical Science, 2020, 11(2), 494-498

合成方法 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
リファレンス
Convenient conversion of acids to Weinreb's amides
Raghuram, T.; Vijaysaradhi, S.; Singh, Indrapal; Singh, Jaimala, Synthetic Communications, 1999, 29(18), 3215-3219

合成方法 18

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt; 25 °C
リファレンス
Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure
Fu, Zhangyu; Hou, Yingwei; Ji, Cunpeng; Ma, Mingxu; Tian, Zhenhua; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072

合成方法 19

はんのうじょうけん
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile
リファレンス
Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic application
Wallace, Debra J.; Gibb, Andrew D.; Cottrell, Ian F.; Kennedy, Derek J.; Brands, Karel M. J.; et al, Synthesis, 2001, (12), 1784-1789

合成方法 20

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
リファレンス
Preparation of pyridinylpropanoic acid derivatives as αvβ3 and αvβ5 integrin inhibitors
, World Intellectual Property Organization, , ,

N-methoxy-N-methylpyridine-3-carboxamide Raw materials

N-methoxy-N-methylpyridine-3-carboxamide Preparation Products

N-methoxy-N-methylpyridine-3-carboxamide 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide
A1054450
清らかである:99%
はかる:100g
価格 ($):266.0